An In-depth Technical Guide to 4-Amino-2-nitrobenzoic Acid
An In-depth Technical Guide to 4-Amino-2-nitrobenzoic Acid
This guide provides a comprehensive technical overview of 4-Amino-2-nitrobenzoic acid (CAS No. 610-36-6), a pivotal chemical intermediate in various industrial and research applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific literature and safety data.
Core Chemical Identity and Physicochemical Properties
4-Amino-2-nitrobenzoic acid is an organic compound characterized by a benzoic acid core substituted with both an amino (-NH₂) and a nitro (-NO₂) group.[1] This unique structure makes it a versatile building block in organic synthesis.[2]
Chemical Structure:
Caption: Molecular structure of 4-Amino-2-nitrobenzoic acid.
Table 1: Physicochemical Properties of 4-Amino-2-nitrobenzoic Acid
| Property | Value | Source |
| CAS Number | 610-36-6 | [3][4][5] |
| Molecular Formula | C₇H₆N₂O₄ | [1][3] |
| Molecular Weight | 182.13 g/mol | [3][6] |
| Appearance | Light yellow to amber to dark green powder/crystal | [1] |
| IUPAC Name | 4-amino-2-nitrobenzoic acid | [2][6] |
| Solubility | Soluble in water, dependent on pH | [1] |
| pKa | pH optimum between 1 and 2 | [1] |
| SMILES | C1=CC(=C(C=C1N)[O-])C(=O)O | [6] |
| InChI | InChI=1S/C7H6N2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,8H2,(H,10,11) | [6] |
Synthesis Pathway and Experimental Protocol
The synthesis of 4-Amino-2-nitrobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic route begins with a readily available precursor, 4-aminobenzoic acid (p-aminobenzoic acid or PABA). The core strategy involves protecting the reactive amino group, followed by nitration of the aromatic ring, and concluding with the removal of the protecting group.[2]
Rationale for Synthetic Strategy: The amino group of PABA is a strong activating group, which would interfere with the desired nitration reaction and is susceptible to oxidation. Therefore, it is first protected by acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. The final step is the hydrolysis of the acetyl group to yield the target molecule.[2]
Caption: General workflow for the synthesis of 4-Amino-2-nitrobenzoic Acid from PABA.
Detailed Experimental Protocol:
This protocol is a representative synthesis; specific conditions may require optimization.
Step 1: Acetylation of 4-Aminobenzoic Acid [2]
-
In a fume hood, suspend 4-aminobenzoic acid in water.
-
Add acetic anhydride to the suspension while stirring vigorously.
-
The reaction is typically exothermic; maintain the temperature with an ice bath if necessary.
-
Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
The product, 4-acetamidobenzoic acid, will precipitate out of the solution upon cooling.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Nitration of 4-Acetamidobenzoic Acid
-
Carefully add the dried 4-acetamidobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid, pre-cooled in an ice-salt bath.
-
Maintain the temperature below 10°C throughout the addition to prevent over-nitration and side reactions.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature until completion (monitored by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the product, 4-acetamido-2-nitrobenzoic acid.
-
Filter the yellow solid, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of 4-Acetamido-2-nitrobenzoic Acid [2]
-
Reflux the 4-acetamido-2-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
The progress of the hydrolysis is monitored by TLC until the starting material is no longer present.
-
If acidic hydrolysis is used, the product may precipitate upon cooling. If basic hydrolysis is used, the solution should be cooled and then acidified to a pH of approximately 3-4 to precipitate the 4-amino-2-nitrobenzoic acid.[7][8]
-
Filter the final product, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture may be performed for further purification.
Applications in Research and Industry
4-Amino-2-nitrobenzoic acid is a valuable intermediate due to its reactive functional groups, which can be selectively modified.
-
Pharmaceutical Synthesis: It serves as a crucial building block for more complex molecules, including pharmaceutical intermediates.[2] Its structural framework is incorporated into potential therapeutic agents. The parent family of compounds, para-aminobenzoic acid (PABA) derivatives, are actively being researched for a wide range of biological activities. These include potential use as acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, as well as antimicrobial, anticancer, and anti-inflammatory agents.[2]
-
Dye Manufacturing: The aromatic amine and nitro groups make it a precursor in the synthesis of various dyes.[1][2]
-
Organic Synthesis: It is widely used as an intermediate in diverse organic reactions, leveraging its functional groups for further chemical transformations.[1] For example, the amino group can be converted to a hydroxyl group, and the overall structure is suitable for constructing fused ring systems like benzoxazines.[2]
Analytical Characterization Methods
Ensuring the purity and confirming the identity of 4-Amino-2-nitrobenzoic acid is critical. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Techniques: [2]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity and chemical environment of the atoms.
-
Infrared (IR) Spectroscopy: IR analysis helps to identify the key functional groups present: the carboxylic acid (C=O and O-H stretches), the nitro group (N-O stretches), and the amino group (N-H stretches).
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.
Chromatographic Technique: High-Performance Liquid Chromatography (HPLC) HPLC is a standard method for assessing the purity of 4-Amino-2-nitrobenzoic acid and for its quantification in reaction mixtures or final products. While a specific method for this exact compound is not detailed in the provided results, a reliable method can be adapted from established procedures for structurally similar compounds.[9][10]
Table 2: Representative HPLC Method Parameters
| Parameter | Recommended Condition | Rationale/Source |
| Column | C18 reverse-phase (e.g., Primesep 100) | Provides good retention for aromatic compounds.[9][11] |
| Mobile Phase | Isocratic mixture of Acetonitrile and an acidic aqueous buffer (e.g., 0.1% H₂SO₄) | The organic modifier (acetonitrile) controls retention time, while the acidic buffer suppresses the ionization of the carboxylic acid for better peak shape.[9][11] |
| Detection | UV at ~275 nm | Aromatic nitro compounds typically have strong UV absorbance in this region.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[9] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[10] |
This method would be suitable for routine purity checks and quantification, offering a balance of speed, selectivity, and sensitivity.[10]
Safety, Handling, and Storage
Proper handling of 4-Amino-2-nitrobenzoic acid is essential to ensure laboratory safety. The following information is synthesized from safety data sheets (SDS) for this compound and structurally related chemicals.
Hazard Identification:
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[12][15]
-
Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use and use proper removal techniques.[15][16]
-
Eye Protection: Use chemical safety goggles or a face shield.[12][14]
-
Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[15]
-
General Hygiene: Wash hands thoroughly after handling.[12][14] Avoid formation of dust and aerosols.[15]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15]
-
Keep away from incompatible materials and sources of ignition.[15]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][15]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[12][15]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[12][15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]
References
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4-Amino-2-nitrobenzoic acid [CAS: 610-36-6]. Ivy Fine Chemicals. [Link]
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4-Amino-2-nitrobenzoic Acid | C7H6N2O4 | CID 235713. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com. [Link]
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4-Amino-2-nitrobenzoic Acid | C7H6N2O4 | CID 235713. PubChem, National Institutes of Health. [Link]
- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
-
Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka. [Link]
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4-Nitrobenzoic acid. Wikipedia. [Link]
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HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. [Link]
-
HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta™ Gradient. Newcrom. [Link]
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